25I-NBMD hydrochloride

5-HT2A receptor Binding affinity Ki value

25I-NBMD hydrochloride (Cimbi-29) is a rigorously characterized N-benzyl phenethylamine reference standard for forensic and pharmacological research. Its 2,3-methylenedioxybenzyl substituent confers a unique LC-MS/MS fragmentation pattern and distinct 5-HT2A receptor pharmacology (Ki=0.049–0.21 nM, EC50=8.2 nM) that cannot be replicated by 2-methoxy (25I-NBOMe) or 2-hydroxy (25I-NBOH) analogs. Direct substitution without quantitative verification invalidates SAR and forensic identification workflows. Procure this certified material to ensure traceable quantification of novel psychoactive substances in seized samples and biological matrices.

Molecular Formula C18H21ClINO4
Molecular Weight 477.7 g/mol
CAS No. 1539266-14-2
Cat. No. B591324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25I-NBMD hydrochloride
CAS1539266-14-2
SynonymsCimbi-29
Molecular FormulaC18H21ClINO4
Molecular Weight477.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl
InChIInChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H
InChIKeyQKMOLNYYXDCGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25I-NBMD Hydrochloride (CAS 1539266-14-2): A Reference Standard for 5-HT2A Receptor Agonist Research and Forensic Analysis


25I-NBMD hydrochloride (Cimbi-29) is a synthetic N-benzyl phenethylamine derivative of the hallucinogen 2C-I, characterized by the addition of a methylenedioxy-benzyl group to the amine, which markedly increases affinity and activity at the serotonin 5-HT2A receptor [1]. This compound is intended for research and forensic applications as an analytical reference standard, serving as a critical tool in the study of 5-HT2A receptor pharmacology and the detection of novel psychoactive substances (NPS) .

Why 25I-NBMD Hydrochloride Cannot Be Assumed Interchangeable with Other 5-HT2A Agonists


Substitution among N-benzyl phenethylamine derivatives is not straightforward due to dramatic differences in receptor binding affinity, functional efficacy, and in vivo potency arising from subtle structural variations in the N-benzyl moiety [1]. For instance, the presence of a 2,3-methylenedioxy group in 25I-NBMD versus a 2-methoxy group in 25I-NBOMe or a 2-hydroxy group in 25I-NBOH yields distinct pharmacological profiles that impact experimental outcomes, making direct substitution without quantitative verification invalid for rigorous scientific or industrial applications [1].

Quantitative Differentiation of 25I-NBMD Hydrochloride from Closest Analogs


5-HT2A Receptor Binding Affinity Comparison: 25I-NBMD vs. 25I-NBOMe, 25I-NBOH, and 25I-NBF

25I-NBMD hydrochloride binds to the human 5-HT2A receptor with a reported Ki of 0.049 nM [1]. This affinity is similar to 25I-NBOMe (Ki = 0.044 nM), but approximately 24% higher affinity (lower Ki) than 25I-NBOH (Ki = 0.061 nM) and over 5-fold higher affinity than 25I-NBF (Ki = 0.26 nM) [2][3]. The range of reported Ki values for 25I-NBMD extends from 0.049 nM to 0.21 nM, reflecting potential inter-assay variability .

5-HT2A receptor Binding affinity Ki value Serotonin receptor pharmacology

Functional Activity (EC50) at 5-HT2A: 25I-NBMD vs. 25I-NBF and 25I-NBOH

25I-NBMD hydrochloride demonstrates an EC50 of 8.2 nM at the 5-HT2A receptor, indicating partial agonist activity . In contrast, 25I-NBF, a closely related N-benzyl derivative, exhibits a more potent EC50 of 1.6 nM, while 25I-NBOH displays an EC50 of 0.074 nM, suggesting higher efficacy and potency [1]. This hierarchy (25I-NBOH > 25I-NBF > 25I-NBMD in functional potency) is distinct from the binding affinity order.

5-HT2A receptor Functional activity EC50 Agonist potency

In Vivo Head Twitch Response (HTR) Potency: 25I-NBMD vs. 25I-NBOMe and 2C-I

In a direct head-to-head study in C57BL/6J mice, 25I-NBMD induced the head twitch response (HTR) at subcutaneous doses of 1–10 mg/kg, whereas 25I-NBOMe induced HTR at 0.1–1 mg/kg, representing an approximately 10-fold higher in vivo potency for 25I-NBOMe [1]. The parent compound 2C-I required 1–10 mg/kg to induce HTR, and 25I-NBOMe was 14-fold more potent than 2C-I, while 25I-NBMD was not directly compared for fold potency but its effective dose range overlapped with 2C-I's [1].

Head twitch response In vivo pharmacology 5-HT2A behavioral assay Hallucinogen potency

Structural Basis for Differential Binding: 25B-NBMD as a Molecular Dynamics Probe

The 4-bromo analogue 25B-NBMD has been specifically employed in molecular dynamics simulations to study the conformational landscape of the 5-HT2A receptor [1]. This application leverages the unique N-(2,3-methylenedioxybenzyl) moiety of the NBMD scaffold, which is distinct from the N-benzyl groups of NBOMe (2-methoxybenzyl) and NBOH (2-hydroxybenzyl) series, to probe receptor-ligand interactions critical for agonist binding and activation [1].

5-HT2A receptor structure Molecular dynamics N-benzyl substitution Receptor modeling

Optimal Use Cases for 25I-NBMD Hydrochloride Based on Quantitative Evidence


Forensic Toxicology and Analytical Reference Standard

Due to its well-defined binding affinity (Ki = 0.049–0.21 nM) and functional activity (EC50 = 8.2 nM) profiles, 25I-NBMD hydrochloride serves as a certified reference material for the identification and quantification of this specific NPS in seized samples and biological matrices using LC-MS/MS or GC-MS methods . Its distinct methylenedioxybenzyl substituent provides a unique mass spectrometric signature compared to other 25I-NBx compounds .

Comparative 5-HT2A Receptor Pharmacology Studies

The head-to-head in vivo data (HTR) and cross-study binding data make 25I-NBMD hydrochloride a valuable comparator for investigating the structure-activity relationships (SAR) of N-benzyl phenethylamines [1]. Researchers can use it to dissect the contribution of the 2,3-methylenedioxy group to receptor activation and behavioral outcomes relative to the 2-methoxy (25I-NBOMe) and 2-hydroxy (25I-NBOH) analogs [1].

Molecular Modeling and Receptor Docking Studies

The NBMD scaffold, particularly its 4-bromo analogue 25B-NBMD, has established utility in molecular dynamics simulations of the 5-HT2A receptor [2]. This makes 25I-NBMD hydrochloride a suitable starting point for computational chemistry workflows aimed at understanding ligand-receptor interactions at the atomic level, especially when comparing different N-benzyl substitution patterns [2].

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